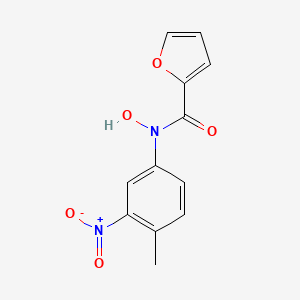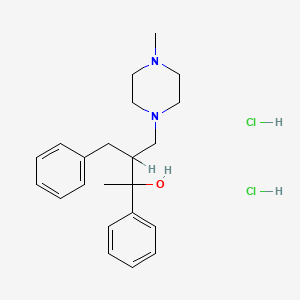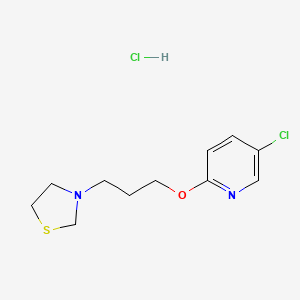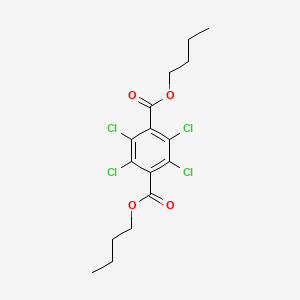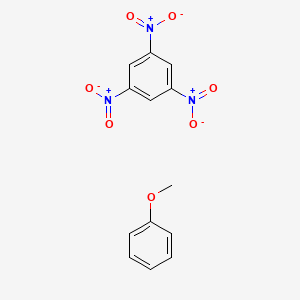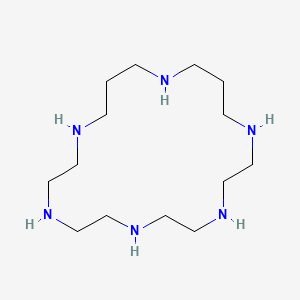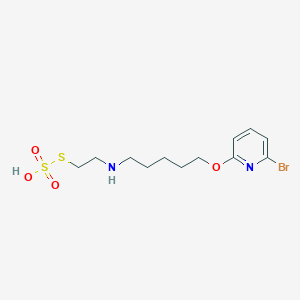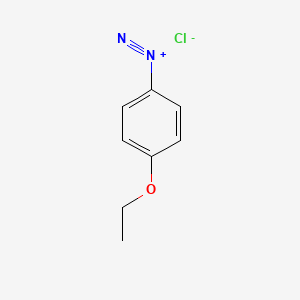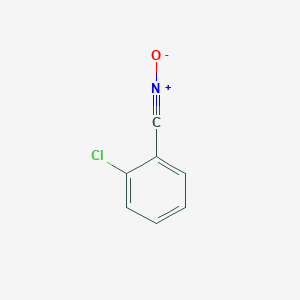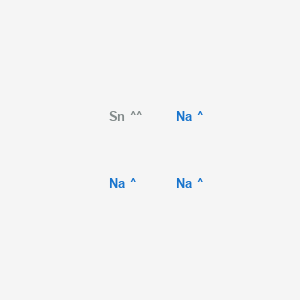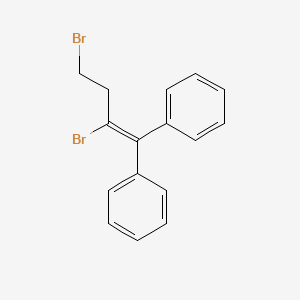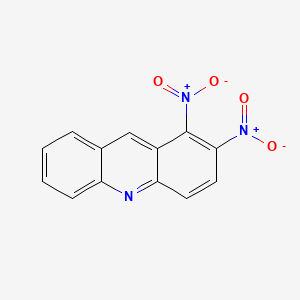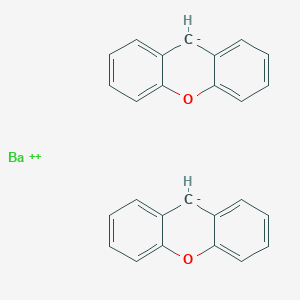
barium(2+);9H-xanthen-9-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium(2+);9H-xanthen-9-ide is a compound that combines the barium ion with the 9H-xanthen-9-ide structure. The 9H-xanthen-9-ide is a derivative of xanthone, which is a yellow-colored, oxygen-containing heterocycle with a dibenzo-γ-pyrone framework. Xanthones are known for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-Alzheimer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xanthone derivatives, including 9H-xanthen-9-ide, can be achieved through various methods. One classical method involves heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent . Another method uses zinc chloride/phosphoryl chloride to produce xanthones with better yield and shorter reaction times . Additionally, microwave heating has been employed to synthesize xanthones via the classical method .
Industrial Production Methods: Industrial production of xanthone derivatives often involves the use of catalysts such as ytterbium, palladium, ruthenium, and copper . These catalysts facilitate various reactions, including Friedel–Crafts reactions, Ullmann-ether coupling, metal-free oxidative coupling, and intermolecular and intramolecular couplings . The use of chromen-4-ones as building blocks and the Diels–Alder reaction are also common in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: Barium(2+);9H-xanthen-9-ide undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound can participate in oxidative coupling reactions, which are often catalyzed by metals such as copper . It can also undergo substitution reactions, where different substituents are introduced to the xanthone core .
Common Reagents and Conditions: Common reagents used in the reactions of xanthone derivatives include acetic anhydride, zinc chloride, phosphoryl chloride, and various metal catalysts . Reaction conditions often involve heating, either through conventional methods or microwave irradiation .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidative coupling can produce various substituted xanthones, while substitution reactions can introduce different functional groups to the xanthone core .
Scientific Research Applications
Barium(2+);9H-xanthen-9-ide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, xanthone derivatives are studied for their anti-inflammatory, anti-cancer, and anti-Alzheimer properties . The compound’s ability to inhibit α-glucosidase makes it a potential candidate for diabetes treatment . Additionally, xanthone derivatives have shown promise in treating neurodegenerative diseases and as antioxidants .
Mechanism of Action
The mechanism of action of barium(2+);9H-xanthen-9-ide involves its interaction with various molecular targets and pathways. For instance, xanthone derivatives can inhibit enzymes such as α-glucosidase and topoisomerase II, which are involved in glucose metabolism and DNA replication, respectively . The compound’s anti-inflammatory effects are mediated through the modulation of key inflammatory pathways . Additionally, xanthone derivatives can induce apoptosis in cancer cells by intercalating into DNA and disrupting cellular processes .
Comparison with Similar Compounds
Barium(2+);9H-xanthen-9-ide is unique due to its combination of the barium ion with the xanthone structure. Similar compounds include other xanthone derivatives such as α-mangostin and γ-mangostin, which are known for their anti-inflammatory and antioxidant properties .
Properties
CAS No. |
37416-96-9 |
|---|---|
Molecular Formula |
C26H18BaO2 |
Molecular Weight |
499.7 g/mol |
IUPAC Name |
barium(2+);9H-xanthen-9-ide |
InChI |
InChI=1S/2C13H9O.Ba/c2*1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h2*1-9H;/q2*-1;+2 |
InChI Key |
LNTGPEAAIQXXNW-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C2=CC=CC=C2OC3=CC=CC=C31.[CH-]1C2=CC=CC=C2OC3=CC=CC=C31.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
